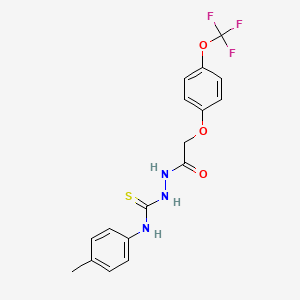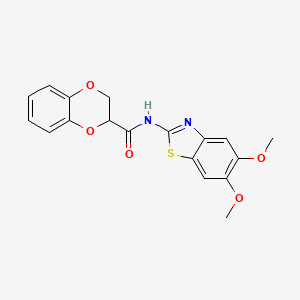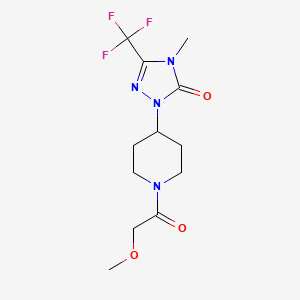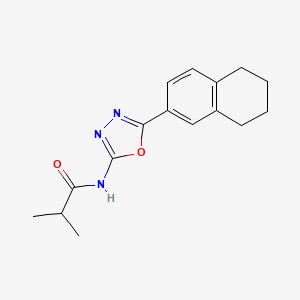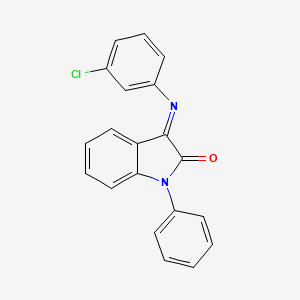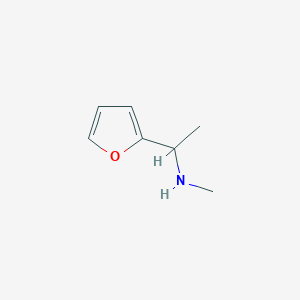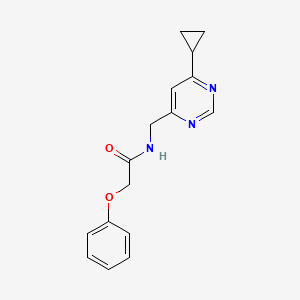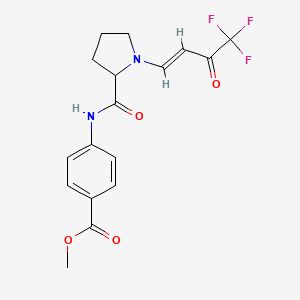![molecular formula C21H15ClF3NO3S2 B2645625 2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide CAS No. 339104-86-8](/img/structure/B2645625.png)
2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. Unfortunately, the specific molecular structure of “2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide” is not available in the literature .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various experimental techniques. Unfortunately, the specific physical and chemical properties of “2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide” are not available in the literature .Wissenschaftliche Forschungsanwendungen
Metabolic Pathways and Excretion
2-Chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide, known as GDC-0449 or vismodegib, is an inhibitor of the Hedgehog signaling pathway and is currently in clinical development. The metabolic fate and disposition of GDC-0449 were studied in rats and dogs, showing extensive metabolism with major pathways including oxidation and subsequent phase II glucuronidation or sulfation. A unique metabolic pathway via pyridine ring opening was also noted. In both species, feces were the primary excretion route, with a significant percentage of the dose absorbed based on total excretion in bile and urine. The compound was quickly absorbed and predominantly circulated as unchanged GDC-0449 in plasma, with extensive distribution throughout the body except the central nervous system. The majority of radioactivity was eliminated from most tissues within 144 hours (Qin et al., 2011).
Arylation in Anionarylation Reactions
Bisdiazonium tetrafluoroborates, derived from compounds including benzidine and 4,4′-diaminodiphenylmethane, were used as arylating reagents in the anionarylation of acrylamides and methacrylamides. The reaction proceeds via two diazo groups, yielding various arylated products (Baranovskii et al., 2013).
Synthesis of Important Intermediates
Methyl 4-chloro-2-(N-methyl-N-phenylsulphonamide)benzoate, an important intermediate for Tianeptine, was synthesized through various chemical reactions such as diazotization, Sandmeyer reaction, oxidation, esterification, chlorination, and condensation, with a total yield of 44.2%. This process was deemed suitable for industrial production due to its higher yield and lower cost (Yang, 2009).
Synthesis and Crystal Structure of Compounds
The synthesis and crystal structure of 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide were reported. The compound, with a novel crystal structure not previously reported, was tested for preliminary herbicidal activity. Its inhibition rate against barnyard grass seedling growth reached 15.1% at a concentration of 100 μg/mL (Wei et al., 2008).
Novel Insecticidal Activity
Flubendiamide, a compound with a unique chemical structure, has shown extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. The compound's distinct structure and efficacy suggest a novel mode of action. It's also considered safe for non-target organisms and suitable for controlling lepidopterous insects as part of integrated pest management programs (Tohnishi et al., 2005).
Zukünftige Richtungen
The future directions for research on “2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research is needed to understand its safety and hazards .
Eigenschaften
IUPAC Name |
2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClF3NO3S2/c1-31(28,29)17-9-10-18(19(22)12-17)20(27)26-14-5-7-15(8-6-14)30-16-4-2-3-13(11-16)21(23,24)25/h2-12H,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNSEQSICMUUMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)SC3=CC=CC(=C3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClF3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-4-methylsulfonyl-N-[4-[3-(trifluoromethyl)phenyl]sulfanylphenyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((2,5-dimethylbenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2645542.png)
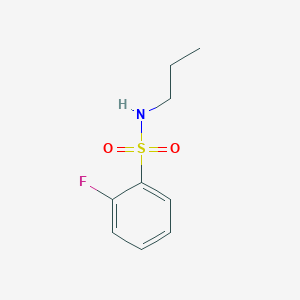
![3-(4-chlorophenyl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2645547.png)
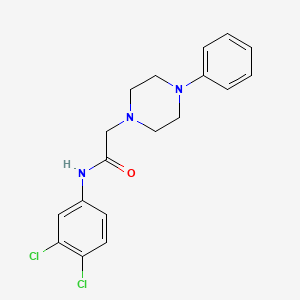
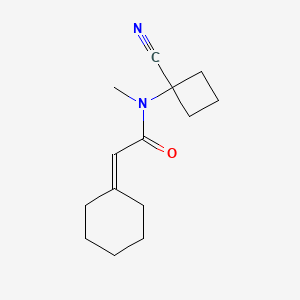
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-methyl-2H-chromen-2-one](/img/structure/B2645550.png)
